N-(4-甲氧基苯甲基)-2-氧代-2H-香豆素-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

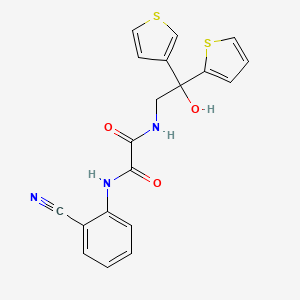

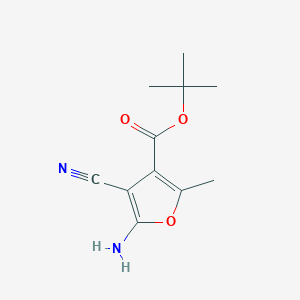

The synthesis of chromene derivatives, including those related to N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, often involves the reaction of visnagin-9-sulphonyl esters with secondary amines, leading to substituted chromene sulfonates with potential α-blocking and antiarrhythmic properties (Amr et al., 2017). Additionally, azo-sulfa conjugated chromene moieties have been synthesized for antimicrobial assessment and as potential antitumor agents, highlighting the versatility of chromene-based sulfonamides in drug design (Okasha et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, closely related to N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, has been extensively studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and computational methods. These studies provide insights into the optimized geometry, vibrational frequencies, and electronic properties, demonstrating the bioactive potential of these molecules (Shahid et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving p-methoxybenzyl ethers and sulfonamides have shown that these groups can be cleaved or transferred under certain conditions, offering a pathway for synthesizing or modifying compounds like N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide for specific applications (Hinklin & Kiessling, 2002).

科学研究应用

氧转移反应

对高价氧化钌化合物氧化甲氧基取代苄基苯基硫醚的研究显示了通过单电子转移反应和直接氧原子转移反应的氧化剂之间的区别。这项研究有助于理解氧化机制和各种氧化产物的形成,这可能对合成有机化学和氧化试剂或催化剂的开发具有影响(Lai, Lepage, & Lee, 2002)。

抗菌和抗肿瘤剂

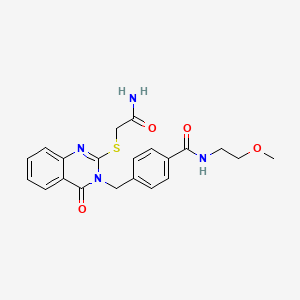

对偶氮磺酰胺共轭的色酮基团进行的研究涉及合成和表征具有色酮偶氮基团的新型磺酰胺化合物。这些化合物显示出对多种癌细胞系具有有希望的抗菌、抗真菌和细胞毒活性,突显了它们作为药物候选物质在对抗耐药病原体和作为抗肿瘤剂方面的潜力(Okasha et al., 2019)。

保护基去除

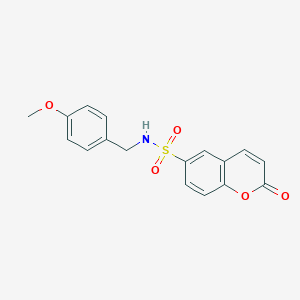

关于聚合物支持的磺酰胺对p-甲氧基苄醚的裂解研究提出了一种在合成有机化学中去除保护基的方法。这个过程可以实现高产率和最小净化,有助于合成复杂有机分子(Hinklin & Kiessling, 2002)。

磺酰胺衍生物的合成和活性

对4-(2-甲氧基苄)-6-芳基吡啶嗪-3-磺酰氯及其对氮亲核试剂的反应性进行了探索,以了解其抗菌活性。这项研究通过提供关于设计和合成具有潜在抗菌性能的新磺酰胺衍生物的见解,为药物化学领域做出了贡献(Mohamed, 2007)。

催化C–N键裂解

关于对p-甲氧基苄取代的三级磺酰胺高度化学选择性的C–N键裂解反应的研究提出了有机合成中的一种新方法,为反应机制提供了见解,并扩展了选择性键裂解反应的工具箱(Bhattacharya, Shukla, & Maji, 2021)。

作用机制

Target of Action

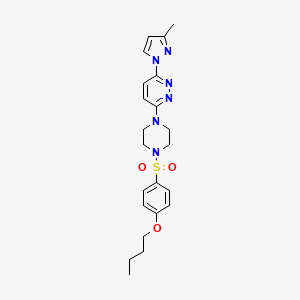

The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPOHLGKVMVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)

![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)